molecular formula C12H18IN B14632684 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide CAS No. 53621-11-7

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide

Katalognummer: B14632684
CAS-Nummer: 53621-11-7
Molekulargewicht: 303.18 g/mol
InChI-Schlüssel: CLOSWFIUHGQSFH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is a chemical compound with a molecular mass of approximately 303.05 daltons . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide typically involves the alkylation of 5-ethenyl-2-methylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridinium salts.

    Substitution: Formation of new pyridinium salts with different anions.

Wissenschaftliche Forschungsanwendungen

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Butyl-3-methylpyridinium iodide
  • 1-Butyl-4-methylpyridinium iodide
  • 1-Butyl-2-methylpyridinium iodide

Uniqueness

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is unique due to the presence of the ethenyl group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

53621-11-7

Molekularformel

C12H18IN

Molekulargewicht

303.18 g/mol

IUPAC-Name

1-butyl-5-ethenyl-2-methylpyridin-1-ium;iodide

InChI

InChI=1S/C12H18N.HI/c1-4-6-9-13-10-12(5-2)8-7-11(13)3;/h5,7-8,10H,2,4,6,9H2,1,3H3;1H/q+1;/p-1

InChI-Schlüssel

CLOSWFIUHGQSFH-UHFFFAOYSA-M

Kanonische SMILES

CCCC[N+]1=C(C=CC(=C1)C=C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.